3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17827988
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 5-(cyclopentylmethyl)-2,4-dimethylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H19N3/c1-8-10(13-14(2)11(8)12)7-9-5-3-4-6-9/h9H,3-7,12H2,1-2H3 |
| Standard InChI Key | PVAMWGGSBMUJSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1CC2CCCC2)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, 5-(cyclopentylmethyl)-2,4-dimethylpyrazol-3-amine, reflects its substitution pattern on the pyrazole ring. Key structural features include:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2).
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Cyclopentylmethyl group: A cyclopentane ring attached via a methylene bridge to position 5 of the pyrazole.
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Methyl groups: Located at positions 2 and 4 of the pyrazole.
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Amino group: Positioned at carbon 3.
The canonical SMILES representation (CC1=C(N(N=C1CC2CCCC2)C)N) and Standard InChIKey (PVAMWGGSBMUJSQ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and database applications.
Table 1: Physicochemical Properties of 3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃ |
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 5-(cyclopentylmethyl)-2,4-dimethylpyrazol-3-amine |
| CAS Number | Not publicly disclosed |
| Solubility | Data limited; likely lipophilic |
| Melting/Boiling Points | Not reported |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves multi-step organic reactions, typically including:
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Cyclopentylmethanol activation: Conversion to cyclopentylmethyl methanesulfonate using mesyl chloride (MsCl) and triethylamine (Et₃N) .
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N-Alkylation: Reaction of a pyrazole boronic ester with the activated cyclopentylmethyl intermediate to form a boronic ester intermediate .
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Suzuki-Miyaura coupling: Cross-coupling with halogenated pyridines or other aryl halides to construct the pyrazol-4-yl-pyridine scaffold .
For example, the palladium-catalyzed coupling of bromide 5a with boronic ester 4 yields intermediates such as 6a (53% yield), which are further functionalized to produce the target compound .
Reaction Optimization
Key factors influencing yield and purity include:
| Compound | pKB (Binding Affinity) | log α ACh (Cooperativity) |
|---|---|---|
| 8 | 6.4 | 1.52 |
| 9 | 6.3 | 1.38 |
| 12 | 6.5 | 1.74 |
Functional Agonist Effects
In [³⁵S]-GTPγS accumulation assays, these compounds act as ago-PAMs, directly activating M₄ mAChR while enhancing ACh efficacy. For instance, derivative 12 increases ACh’s efficacy by 2.3-fold (log β ACh = 0.87) .
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